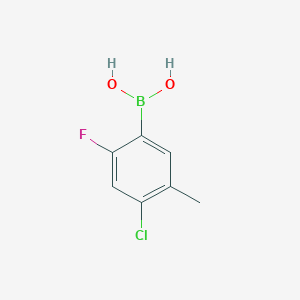

4-Chloro-2-fluoro-5-methylphenylboronic acid

説明

4-Chloro-2-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO2. It is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a chlorofluoromethyl-substituted phenyl ring, making it a versatile reagent in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-5-methylphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production .

化学反応の分析

Types of Reactions: 4-Chloro-2-fluoro-5-methylphenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by palladium catalysts and typically occurs under mild conditions, making it suitable for a wide range of substrates.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are generally carried out at temperatures ranging from 50°C to 100°C under an inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

4-Chloro-2-fluoro-5-methylphenylboronic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with biomolecules makes it particularly valuable in the development of drugs targeting cancer and other diseases.

Case Study:

A notable application is in the synthesis of inhibitors for specific enzymes involved in cancer pathways. For instance, research has demonstrated that derivatives of this compound can effectively inhibit the growth of cancer cells by interfering with metabolic pathways crucial for tumor survival .

Material Science

Advanced Material Synthesis:

The compound is utilized in creating advanced materials, including polymers and nanomaterials. Its boronic acid functionality enhances properties such as conductivity and mechanical strength, making it suitable for applications in electronics and nanotechnology.

Data Table: Properties of Materials Synthesized with this compound

| Property | Value | Application Area |

|---|---|---|

| Conductivity | High | Electronics |

| Mechanical Strength | Enhanced | Structural Materials |

| Thermal Stability | Improved | High-Temperature Applications |

Organic Synthesis

Cross-Coupling Reactions:

In organic chemistry, this compound serves as a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura reactions. These reactions are essential for constructing complex organic molecules, which are vital in both academic research and industrial applications.

Case Study:

A study reported the successful use of this compound in synthesizing complex biaryl compounds that are precursors to various pharmaceuticals. The efficiency of these reactions highlights its significance in organic synthesis methodologies .

Diagnostics

Development of Diagnostic Tools:

The compound also plays a role in developing diagnostic tools, particularly those aimed at detecting specific biomolecules. Its ability to enhance the sensitivity and specificity of assays makes it an important component in medical diagnostics.

Case Study:

Research has shown that boronic acids can be used to develop sensors for glucose detection, which is crucial for diabetes management. The incorporation of this compound into these sensors has led to improved performance metrics compared to traditional methods .

作用機序

The mechanism of action of 4-Chloro-2-fluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, resulting in the formation of a palladium-aryl intermediate.

Reductive Elimination: The palladium-aryl intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

類似化合物との比較

4-Chloro-2-fluoro-5-methylphenylboronic acid can be compared with other similar compounds, such as:

5-Chloro-2-fluoro-4-methoxyphenylboronic acid: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and selectivity in coupling reactions.

4-Chloro-2-fluoro-5-methoxyphenylboronic acid: Similar to the previous compound but with a different substitution pattern, affecting its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile reagent in various synthetic applications.

生物活性

4-Chloro-2-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. Its structural features allow it to participate in various biochemical interactions, making it a valuable compound in drug discovery and development.

The compound's molecular formula is CHBClF, with a molecular weight of approximately 175.39 g/mol. The presence of the boronic acid functional group enables it to form reversible covalent bonds with diols, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes through the formation of covalent bonds with active site residues. This compound has been shown to act as an inhibitor for certain enzymes involved in cancer progression and inflammatory responses .

- Receptor Modulation : Research indicates that this compound can modulate the activity of various receptors, including chemokine receptors such as CXCR1 and CXCR2. These receptors play significant roles in inflammatory diseases and cancer metastasis .

- Antitumor Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with specific molecular targets:

- Inhibition of Chemokine Receptors : The compound has been identified as a noncompetitive antagonist of CXCR1 and CXCR2, with an IC value of approximately 38 nM for CXCL1-induced calcium flux in human polymorphonuclear cells . This inhibition is critical in reducing inflammation and tumor cell migration.

- Antiproliferative Effects : The presence of the fluorine atom in the ortho position enhances the compound's binding affinity to target proteins involved in cell proliferation, leading to decreased viability in cancer cells .

Case Studies

Several studies have investigated the biological activity of this compound:

- CXCR Antagonism Study :

- Antitumor Efficacy Assessment :

Data Table: Biological Activities Summary

特性

IUPAC Name |

(4-chloro-2-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYUEORYFOUSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591303 | |

| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325786-09-2 | |

| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。